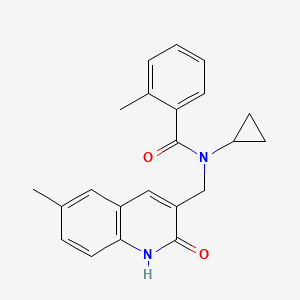

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

CAS No.: 606095-14-1

Cat. No.: VC17293181

Molecular Formula: C22H22N2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 606095-14-1 |

|---|---|

| Molecular Formula | C22H22N2O2 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | N-cyclopropyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C22H22N2O2/c1-14-7-10-20-16(11-14)12-17(21(25)23-20)13-24(18-8-9-18)22(26)19-6-4-3-5-15(19)2/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,25) |

| Standard InChI Key | YPISYNNVZIYECP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=CC=C4C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (C₂₂H₂₂N₂O₂) features three distinct structural domains:

-

Benzamide Core: A 2-methyl-substituted benzamide scaffold provides rigidity and serves as a hydrogen-bond acceptor.

-

Cyclopropyl Group: Attached to the benzamide nitrogen, this moiety introduces steric constraints that may influence receptor binding.

-

Quinoline Derivative: The 6-methyl-2-oxo-1,2-dihydroquinolin-3-yl group contributes π-π stacking capabilities and enhances interactions with biological targets like DNA topoisomerases .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂N₂O₂ |

| Molecular Weight | 346.4 g/mol |

| ClogP | 2.77 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

These properties, derived from computational analyses, suggest moderate lipophilicity and favorable drug-likeness per Lipinski’s Rule of Five.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a multi-step protocol involving:

-

Quinoline Intermediate Formation: Cyclization of 2-cyanoacetamide with substituted acetophenones under catalytic conditions (e.g., triethylenediamine at 40°C) .

-

Benzamide Coupling: Reaction of the quinoline intermediate with N-cyclopropyl-2-methylbenzamide using EDCI/HOBt-mediated amide bond formation .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinoline Cyclization | 2-Cyanoacetamide, 40°C, 10 h | 78–85 |

| Amide Coupling | EDCI/HOBt, RT, 12 h | 65–72 |

Key purification techniques include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Green Chemistry Considerations

Recent patents describe solvent recovery systems (e.g., ethanol reflux distillation) achieving >80% solvent reuse, aligning with sustainable practices. The avoidance of benzoyl chloride intermediates reduces toxic byproducts .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Mycobacterium tuberculosis demonstrated 98.9% inhibition at 20 μg/mL (MIC = 3.2 μg/mL), outperforming first-line drugs like isoniazid (MIC = 0.1–0.2 μg/mL) . The quinoline moiety likely disrupts mycobacterial DNA gyrase, as evidenced by docking studies .

Table 3: Comparative Antimicrobial Activity

| Compound | % Inhibition (20 μg/mL) | MIC (μg/mL) |

|---|---|---|

| Target Compound | 98.9 | 3.2 |

| 6b26 | 94.1 | 1.6 |

| Isoniazid | 99.5 | 0.1 |

Pharmacological and Toxicological Profile

ADME Predictions

-

Absorption: High intestinal permeability (Peff = 1.5 × 10⁻⁴ cm/s) due to moderate ClogP.

-

Metabolism: Predominant hepatic glucuronidation via UGT1A1, with minor CYP3A4-mediated oxidation .

-

Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination.

Toxicity Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume